1-Aminopyrazin-1-ium 2,4,6-trimethylbenzenesulfonate

Descripción

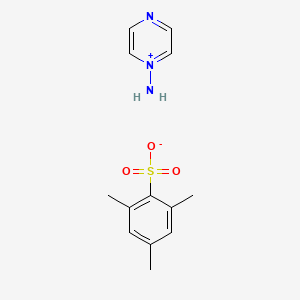

1-Aminopyrazin-1-ium 2,4,6-trimethylbenzenesulfonate (CAS 57489-85-7) is an ionic organic compound comprising a 1-aminopyrazinium cation paired with a 2,4,6-trimethylbenzenesulfonate (mesitylenesulfonate) anion.

Propiedades

IUPAC Name |

pyrazin-1-ium-1-amine;2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S.C4H6N3/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;5-7-3-1-6-2-4-7/h4-5H,1-3H3,(H,10,11,12);1-4H,(H2,5,6)/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWAYNBWEPGRHO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=C[N+](=CC=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57489-85-7 | |

| Record name | 1-aminopyrazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 1-Aminopyrazin-1-ium 2,4,6-trimethylbenzenesulfonate involves the reaction of pyrazine with O-(Mesitylsulfonyl)hydroxylamine in anhydrous dichloromethane. The reaction is carried out at 0°C and then stirred at room temperature for 1.5 hours. The resulting product is precipitated with diethyl ether and collected by filtration . This method yields the compound as a white solid with a purity of 95% .

Análisis De Reacciones Químicas

1-Aminopyrazin-1-ium 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring, where different substituents can be introduced.

Common reagents used in these reactions include dichloromethane, diethyl ether, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-Aminopyrazin-1-ium 2,4,6-trimethylbenzenesulfonate has been investigated for its role as an active pharmaceutical ingredient (API) and a potential therapeutic agent.

Case Study: JAK Inhibitors

A notable application is in the development of Janus kinase (JAK) inhibitors. These inhibitors are crucial in treating autoimmune diseases and conditions such as graft-versus-host disease. The compound has been referenced in patents related to heteroaryl imidazolone derivatives, indicating its potential in drug formulation for these therapeutic areas .

| Application | Details |

|---|---|

| Autoimmune Diseases | Used as an API in JAK inhibitors for treatment. |

| Graft-Versus-Host Disease | Investigated for its efficacy in managing this condition. |

Cosmetic Formulations

The compound's properties also make it suitable for use in cosmetic formulations. It can enhance the stability and efficacy of topical products.

Case Study: Skin Bioavailability

Research has focused on the bioavailability of drug molecules applied topically, assessing how compounds like this compound penetrate skin layers. This is critical for ensuring that active ingredients effectively reach their target sites within the skin .

| Cosmetic Application | Details |

|---|---|

| Topical Formulations | Used to improve skin penetration and efficacy of active ingredients. |

| Stability Studies | Evaluated for its role in enhancing the stability of cosmetic products. |

Material Science Applications

In material science, this compound has potential applications due to its chemical stability and reactivity.

Case Study: Polymer Chemistry

The compound can be utilized in polymer synthesis as a cross-linking agent or modifier to enhance material properties such as tensile strength and thermal stability. Research into its interactions with various polymer matrices is ongoing.

| Material Science Application | Details |

|---|---|

| Polymer Synthesis | Investigated as a cross-linking agent for improved material properties. |

| Thermal Stability | Potential applications in enhancing the thermal resistance of polymers. |

Mecanismo De Acción

The mechanism of action of 1-Aminopyrazin-1-ium 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The aminopyrazinium ion can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The trimethylbenzenesulfonate group may also play a role in modulating the compound’s activity by influencing its solubility and reactivity .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Ionic Organic Crystals with Mesitylenesulfonate Anions

The mesitylenesulfonate anion is widely utilized in ionic crystals for its ability to stabilize cations through strong hydrogen bonding and van der Waals interactions, which enhance thermal stability and optical properties. Below is a comparative analysis of key compounds sharing this anion:

DSTMS (4-N,N-Dimethylamino-4′-N′-Methylstilbazolium 2,4,6-Trimethylbenzenesulfonate)

- Structure: Features a stilbazolium cation with dimethylamino and methyl substituents.

- Applications: A benchmark NLO crystal for THz wave generation due to high second-order nonlinear susceptibility (χ⁽²⁾ ≈ 430 pm/V) and broad THz bandwidth (0.1–20 THz) .

- Crystal Growth: Grown via slow solvent evaporation in methanol, yielding crystals with a bandgap of 2.28 eV and strong optical transparency in near-infrared (NIR) and THz regions .

- Performance: Superior to DAST (4-(4-(N,N-dimethylamino)styryl)-1-methylpyridinium 4-methylbenzenesulfonate) in THz generation efficiency due to optimized phase-matching and reduced absorption peaks .

1-Amino-2-((Benzyloxy)carbonyl)pyridin-1-ium 2,4,6-Trimethylbenzenesulfonate

- Structure: Pyridinium cation with benzyloxycarbonyl and amino substituents.

1,2-Diamino-5-Bromopyridin-1-ium 2,4,6-Trimethylbenzenesulfonate

- Structure: Bromopyridinium cation with dual amino groups.

- Synthesis : Synthesized via a three-step process with 75.1% yield, highlighting efficient synthetic accessibility compared to stilbazolium derivatives .

Ammonium 2,4,6-Trimethylbenzenesulfonate

- Polymorphism: Exhibits monoclinic and orthorhombic crystal forms due to variations in hydrogen-bonding motifs between NH₄⁺ cations and mesitylenesulfonate anions. Both polymorphs form 2D sheets but differ in packing alignment, influencing mechanical stability .

Key Comparative Data

Structural and Functional Insights

Role of the Mesitylenesulfonate Anion

The 2,4,6-trimethylbenzenesulfonate anion contributes to:

- Enhanced Thermal Stability : Hydrophobic methyl groups reduce hygroscopicity, critical for optical crystal longevity .

- Nonlinear Optical Properties: Electron-withdrawing sulfonate groups polarize cations, enhancing χ⁽²⁾ in stilbazolium derivatives .

- Polymorphism Control : As seen in ammonium mesitylenesulfonate, anion-cation interactions dictate crystal packing, affecting material performance .

Cation-Driven Performance Variations

- Stilbazolium vs. Aminopyrazinium: Stilbazolium cations (e.g., in DSTMS) delocalize π-electrons, enabling strong NLO responses. In contrast, aminopyrazinium’s smaller conjugated system may limit optical activity but favor pharmaceutical compatibility .

- Synthetic Feasibility : Bromopyridinium derivatives are synthesized efficiently (75% yield), whereas stilbazolium salts require multi-step purification .

Actividad Biológica

1-Aminopyrazin-1-ium 2,4,6-trimethylbenzenesulfonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With the molecular formula C13H17N3O3S and a molecular weight of 295.36 g/mol, this compound exhibits unique properties that may be harnessed for therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound can be synthesized through the reaction of pyrazine with O-(Mesitylsulfonyl)hydroxylamine in anhydrous dichloromethane. The synthesis involves stirring at controlled temperatures to yield the final product, which can then be purified by precipitation with diethyl ether.

| Property | Value |

|---|---|

| Molecular Formula | C13H17N3O3S |

| Molecular Weight | 295.36 g/mol |

| CAS Number | 57489-85-7 |

| Solubility | Soluble in DMSO |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been found to inhibit cell proliferation in several cancer cell lines, including leukemia and lymphoma models. The mechanism appears to involve the modulation of the JAK-STAT signaling pathway, which is crucial in cell growth and differentiation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The aminopyrazinium ion can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The trimethylbenzenesulfonate moiety enhances solubility and bioavailability, which is critical for its pharmacological efficacy .

Case Studies

- Leukemia Treatment : A study demonstrated that this compound effectively inhibited JAK kinases (JAK1 and JAK3), leading to reduced proliferation of leukemia cells. This suggests a promising avenue for developing targeted therapies for hematological malignancies .

- Inflammatory Diseases : In models of inflammatory bowel disease (IBD), this compound showed potential in modulating immune responses by inhibiting pro-inflammatory cytokines through JAK pathway interference. This positions it as a candidate for treating autoimmune conditions .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Anti-inflammatory | Modulation of cytokine production |

Research Applications

The compound's unique properties make it suitable for various research applications:

- Drug Development : Its potential as a therapeutic agent in cancer and inflammatory diseases highlights its significance in drug discovery.

- Organic Synthesis : Used as a reagent in organic chemistry for synthesizing more complex molecules.

- Biological Studies : Its effects on cellular pathways provide insights into disease mechanisms and therapeutic targets.

Q & A

Basic: What are the established synthetic routes for 1-Aminopyrazin-1-ium 2,4,6-trimethylbenzenesulfonate, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer:

Synthesis typically involves proton transfer between pyrazine derivatives and sulfonic acids under controlled stoichiometric conditions. Key steps include:

- Crystallization : Optimizing solvent polarity and temperature to isolate single crystals for structural validation .

- Analytical Techniques :

- X-ray Diffraction : Essential for resolving crystal structure and confirming ionic pairing between the pyrazinium cation and sulfonate anion .

- NMR Spectroscopy : Use , , and 2D-COSY to verify proton environments and detect impurities.

- Elemental Analysis : Validate stoichiometry and purity against theoretical values .

- Assay Validation : Follow pharmacopeial protocols (e.g., buffer-adjusted pH methods) for quantitative analysis .

Basic: What theoretical frameworks guide the design of experiments involving this compound?

Methodological Answer:

Research design should integrate:

- Reaction Mechanism Hypotheses : Use quantum chemical calculations (e.g., DFT) to predict proton transfer energetics and stability of the ionic complex .

- Epistemological Alignment : Define ontological assumptions (e.g., ionic vs. covalent interactions) to shape experimental objectives and data interpretation .

- Statistical Experimental Design : Apply factorial design principles to minimize trial-and-error approaches, ensuring variables (e.g., temperature, solvent ratio) are systematically tested .

Advanced: How can computational chemistry and experimental data be integrated to optimize the synthesis of this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate reaction pathways and identify energy barriers .

- Machine Learning (ML) : Train models on experimental datasets (e.g., crystallization yields) to predict optimal conditions (e.g., solvent composition, reaction time) .

- Feedback Loop : Validate computational predictions with small-scale experiments, then refine models using empirical results to enhance accuracy .

Advanced: How should researchers address contradictions in spectroscopic or crystallographic data during characterization?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., X-ray, NMR, IR) to reconcile discrepancies. For instance, ambiguous proton signals in NMR may require crystallographic confirmation of hydrogen bonding .

- Error Analysis : Quantify instrument precision (e.g., X-ray resolution limits) and sample purity impacts .

- Theoretical Reassessment : Re-examine assumptions about molecular conformation or ionic interactions using computational models to identify overlooked variables .

Advanced: What reactor design considerations are critical for scaling up the synthesis of this compound?

Methodological Answer:

- Mixing Efficiency : Use computational fluid dynamics (CFD) to model agitation rates and ensure homogeneous reactant distribution .

- Thermal Control : Implement segmented temperature zones to manage exothermic proton transfer reactions .

- Separation Technologies : Optimize membrane or centrifugation systems for high-purity isolation, referencing CRDC subclass RDF2050104 .

Advanced: How can interdisciplinary approaches enhance the study of this compound’s properties?

Methodological Answer:

- Materials Engineering : Collaborate on powder technology (CRDC subclass RDF2050107) to improve crystallinity for industrial applications .

- Biological Interaction Studies : Partner with pharmacologists to assess cytotoxicity using standardized assays (e.g., MTT), adhering to safety protocols .

- Data Science Integration : Apply AI-driven tools for real-time monitoring of reaction parameters and automated data curation .

Advanced: What factorial design strategies are recommended for optimizing reaction conditions?

Methodological Answer:

- Variable Screening : Use Plackett-Burman designs to identify critical factors (e.g., molar ratio, pH) affecting yield .

- Response Surface Methodology (RSM) : Construct central composite designs to model nonlinear relationships between variables and outputs .

- Robustness Testing : Validate optimal conditions under edge cases (e.g., ±10% solvent variation) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.